molecular formula C20H32O3 B163569 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- CAS No. 79495-84-4

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

Cat. No.: B163569
CAS No.: 79495-84-4
M. Wt: 320.5 g/mol
InChI Key: NLUNAYAEIJYXRB-HEJOTXCHSA-N
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Description

The compound 5,9,11,14-Eicosatetraenoic Acid, 8-Hydroxy-, (5Z,9E,11Z,14Z)-, also known as 8(S)-HETE (Systematic name: (5Z,8S,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-icosatetraenoic acid), is a hydroxylated polyunsaturated fatty acid (PUFA) derivative. It features a 20-carbon chain with four double bonds at positions 5 (Z), 9 (E), 11 (Z), and 14 (Z), and a hydroxyl group at the 8th carbon in the S-configuration .

Properties

IUPAC Name

(5Z,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-HEJOTXCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\C(C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347449
Record name (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70968-93-3
Record name 8-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70968-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

8(S)-Lipoxygenase-Catalyzed Oxidation

The stereospecific biosynthesis of 8(S)-HETE is achieved through 8(S)-lipoxygenase (8-LOX) activity, which directly oxygenates arachidonic acid at the C8 position. In mouse skin models, calcium ionophore A23187 or phorbol ester induction activates 8-LOX, leading to the production of 8(S)-HETE with >98% enantiomeric excess. Key steps include:

  • Substrate Preparation : Arachidonic acid (1 mM) dissolved in Tris-HCl buffer (pH 7.4) containing 1 mM CaCl₂.

  • Enzyme Induction : Topical application of phorbol esters to murine epidermis upregulates 8-LOX expression.

  • Reaction Conditions : Incubation at 37°C for 15–30 minutes under aerobic conditions.

  • Product Isolation : Acidification to pH 4 followed by solid-phase extraction (C18 cartridges) and purification via reverse-phase HPLC.

Mechanistic Insight :

  • Deuterium-labeling studies confirm retention of all hydrogens during oxidation, excluding keto-intermediate formation.

  • Stereoselective abstraction of the 10Dᴿ hydrogen from arachidonic acid aligns with 8-LOX’s catalytic specificity.

Dual Lipoxygenase Cascades

8(S)-HETE can also arise from sequential lipoxygenase actions. For example:

  • 12-Lipoxygenase (12-LOX) Initiation : Porcine leukocyte 12-LOX converts arachidonic acid to 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE).

  • Epoxide Formation : Chemical reduction of 12(S)-HPETE methyl ester with SnCl₂ yields 11,12-epoxide intermediates.

  • Hydrolysis : Acidic hydrolysis (pH 3, 25°C) of epoxides produces 8(S)-HETE alongside geometric isomers.

Yield Optimization :

  • Use of 0.1 M SnCl₂ in methanol at −20°C minimizes side reactions, achieving 65% conversion to epoxides.

  • Chiral HPLC (Chiralpak AD column) separates 8(S)-HETE from 8(R)-enantiomers, enhancing purity.

Chemical Synthesis from Arachidonic Acid Derivatives

Stereospecific Epoxidation and Reduction

A biomimetic route involves epoxidation of conjugated dienes followed by regioselective hydroxylation:

  • Arachidonic Acid Epoxidation :

    • React arachidonic acid methyl ester (100 mg) with m-chloroperbenzoic acid (mCPBA, 1.2 eq) in CH₂Cl₂ at 0°C.

    • Isolate 8,9-epoxide intermediate via silica gel chromatography (hexane:ethyl acetate, 9:1).

  • Acid-Catalyzed Hydrolysis :

    • Treat epoxide with 0.1 N HCl in tetrahydrofuran (THF) at 25°C for 2 hours.

    • Neutralize with NaHCO₃ and extract product with ethyl acetate.

Key Data :

StepReagentsTemperatureTimeYield (%)
EpoxidationmCPBA, CH₂Cl₂0°C1 h78
Hydrolysis0.1 N HCl, THF25°C2 h62

Hydroboration-Oxidation Strategy

This method ensures anti-Markovnikov hydroxylation with controlled stereochemistry:

  • Borane Complexation : React arachidonic acid (5Z,9E,11Z,14Z-isomer) with 9-borabicyclo[3.3.1]nonane (9-BBN) in THF at −78°C.

  • Oxidation : Treat borane adduct with H₂O₂/NaOH to yield 8(S)-HETE.

Advantages :

  • High stereoselectivity (95:5 8(S):8(R) ratio) due to 9-BBN’s bulky structure.

  • Avoids racemization common in acidic conditions.

Biomimetic Approaches Using Autoxidation

Vitamin E-Controlled Autoxidation

Racemic 8-HETE forms via free radical peroxidation, followed by chiral resolution:

  • Autoxidation : Expose arachidonic acid (10 mg/mL in ethanol) to O₂ at 37°C for 24 hours with 0.1% α-tocopherol.

  • Chiral Separation : Use Chiralpak AD-H column (hexane:isopropanol:acetic acid, 100:5:0.1) to resolve 8(S)-HETE.

Limitations :

  • Low enantiomeric excess (60–70%) necessitates multiple purification steps.

Analytical Characterization

Chromatographic Profiling

  • Reverse-Phase HPLC : Symmetry C18 column (4.6 × 250 mm), acetonitrile/water/acetic acid (70:30:0.01), flow rate 1 mL/min.

  • Retention Time : 8(S)-HETE elutes at 19.8 min (λ_max = 235 nm).

Spectroscopic Confirmation

  • NMR (600 MHz, CDCl₃) : δ 5.38 (m, 4H, C5–C14 olefins), δ 4.12 (t, J = 6 Hz, 1H, C8-OH), δ 2.30 (t, J = 7 Hz, 2H, C20-COOH).

  • GC-MS : Trimethylsilyl derivative shows m/z 406 [M]⁺, fragments at m/z 173 (C8–C9 cleavage) and 233 (C10–C11 cleavage) .

Scientific Research Applications

5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)- involves its interaction with specific receptors and enzymes. It can activate or inhibit various signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These interactions lead to the modulation of gene expression and cellular responses .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₀H₃₂O₃
  • Exact Mass : 320.2351
  • Biosynthetic Pathway : Derived via lipoxygenase (LOX) or cytochrome P450-mediated oxidation of arachidonic acid (C20:4 ω-6) .
  • Biological Sources : Identified in marine organisms (e.g., black coral Leiopathes glaberrima) and mammalian systems, where it serves as a lipid mediator in inflammatory and cancer pathways .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of 8(S)-HETE and Analogous Compounds

Compound Name Hydroxy Position Double Bond Positions (Configuration) Chain Length Key Structural Differences References
8(S)-HETE 8 (S) 5Z, 9E, 11Z, 14Z C20:4 Unique 9E double bond
5(S)-HETE 5 (S) 6E, 8Z, 11Z, 14Z C20:4 Hydroxy at C5; all-cis double bonds
15(S)-HETE 15 (S) 5Z, 8Z, 11Z, 13E C20:4 Hydroxy at C15; 13E double bond
11(S)-HETE 11 (S) 5Z, 8Z, 12E, 14Z C20:4 Hydroxy at C11; 12E double bond
(5Z,8R,9E,11Z,14Z,17Z)-8-Hydroxyeicosa-5,9,11,14,17-pentaenoic acid 8 (R) 5Z, 9E, 11Z, 14Z, 17Z C20:5 Additional C17Z double bond; R-configuration
8,18-Di-HEPE 8, 18 5Z, 9E, 11Z, 14Z, 16E C20:5 Two hydroxy groups; 16E double bond

Key Observations:

  • Double Bond Configuration : 8(S)-HETE is distinguished by its 9E double bond , which is rare among HETEs (most have all-cis bonds) .
  • Stereochemistry : The 8(S)-hydroxy group contrasts with 8R-HETE derivatives (e.g., barnacle hatching factor) .
  • Chain Modifications : Analogues like 8,18-Di-HEPE have additional hydroxyl groups or double bonds, altering solubility and receptor interactions .

Key Observations:

  • Pro-inflammatory vs. Anti-inflammatory : 8(S)-HETE and 5(S)-HETE are pro-inflammatory, whereas 15(S)-HETE exhibits anti-inflammatory properties .
  • Species-Specific Functions : 8,18-Di-HEPE is critical in barnacle muscle stimulation , highlighting evolutionary divergence in PUFA roles.
  • Disease Biomarkers : Elevated 8(S)-HETE levels correlate with colorectal cancer and IBD severity, unlike 15(S)-HETE, which is reduced in these conditions .

Key Observations:

  • Enzyme Specificity: Mutagenesis of human 5-lipoxygenase (e.g., F359W/A424I/N425M/A603I) can shift activity to produce 15(S)-HETE and 8(S)-HETE as minor products .
  • Substrate Dependency: 8,18-Di-HEPE derives from ω-3 PUFA eicosapentaenoic acid (EPA), unlike 8(S)-HETE, which originates from ω-6 arachidonic acid .

Biological Activity

5,9,11,14-Eicosatetraenoic acid, 8-hydroxy-, (5Z,9E,11Z,14Z)-, commonly referred to as 8-Hydroxy-5,9,11,14-eicosatetraenoic acid or simply 8-HETE, is a derivative of arachidonic acid and plays a significant role in various biological processes. This article examines its biological activity, focusing on its mechanisms of action, metabolic pathways, and implications in health and disease.

Chemical Structure and Properties

  • IUPAC Name : (5Z,8S,9E,11Z,14Z)-8-Hydroxy-5,9,11,14-eicosatetraenoic acid
  • Molecular Formula : C20H32O3
  • CAS Number : 98462034

Biological Activity Overview

8-HETE exhibits multiple biological activities primarily through its interaction with specific receptors and its role as a signaling molecule. Its activity is largely mediated by the OXE receptor (also known as GPR99), which is predominantly expressed in eosinophils and other immune cells.

  • Chemoattraction :
    • 8-HETE serves as a potent chemoattractant for eosinophils and neutrophils. It has been shown to induce migration in these cells significantly more effectively than other eicosanoids like LTB4 .
    • The compound enhances actin polymerization in eosinophils and promotes their infiltration through endothelial barriers .
  • Cellular Signaling :
    • Activation of the OXE receptor by 8-HETE leads to the phosphorylation of ERK1/2 and activation of the mitogen-activated protein kinase (MAPK) pathway . This signaling cascade is crucial for various cellular responses including inflammation and immune regulation.
  • Metabolite Formation :
    • In addition to its direct effects, 8-HETE can be metabolized into other biologically active compounds through various pathways involving lipoxygenases . For example, it can be converted into 5-Oxo-12-HETE or 5-Oxo-15-HETE depending on the cellular context .

Eosinophil Migration Studies

A study demonstrated that 8-HETE significantly enhances eosinophil migration in response to inflammatory stimuli. Eosinophils treated with 8-HETE showed increased expression of CD11b and uPAR (urokinase-type plasminogen activator receptor), facilitating their movement across Matrigel membranes .

Inflammatory Response Modulation

Research indicates that 8-HETE not only attracts immune cells but also modulates their function. It was found to enhance superoxide production in neutrophils when primed with GM-CSF or PAF (platelet-activating factor), indicating its role in amplifying inflammatory responses .

Comparative Biological Activity Table

CompoundChemoattractant ActivityMAPK ActivationEosinophil Migration
8-HETE HighYesSignificant
LTB4 ModerateYesModerate
Eotaxin Very HighYesVery Significant

Implications in Health and Disease

The biological activities of 8-HETE suggest its potential involvement in various pathological conditions such as asthma and allergic reactions where eosinophil recruitment is critical. Its ability to enhance inflammation may also implicate it in chronic inflammatory diseases.

Clinical Relevance

Research has highlighted the potential of targeting the OXE receptor or modulating the levels of eicosanoids like 8-HETE as therapeutic strategies for managing inflammatory diseases. Understanding the precise roles of such compounds could lead to novel interventions for conditions characterized by excessive eosinophilic activity.

Q & A

Q. How can researchers distinguish 8-HETE from isomeric HETEs (e.g., 9-HETE, 12-HETE) in complex samples?

  • Methodology : Employ orthogonal analytical techniques:
  • Chromatography : Use a C18 column with gradient elution (e.g., 40–100% acetonitrile in 0.1% acetic acid) to separate isomers.
  • MS/MS : Leverage unique fragmentation ions (e.g., m/z 195 for 8-HETE vs. m/z 179 for 12-HETE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-
Reactant of Route 2
Reactant of Route 2
5,9,11,14-Eicosatetraenoicacid, 8-hydroxy-, (5Z,9E,11Z,14Z)-

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